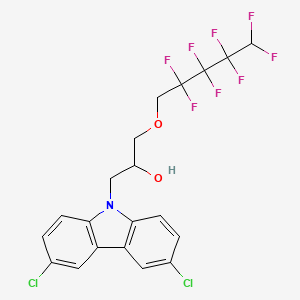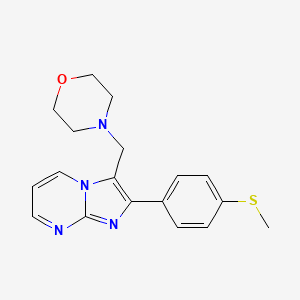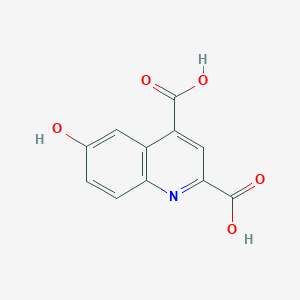
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is a synthetic organic compound that features a carbazole core substituted with dichloro groups and an octafluoropentyloxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of the Octafluoropentyloxy Side Chain: This step involves the reaction of the carbazole derivative with an appropriate octafluoropentyl halide under basic conditions to form the ether linkage.
Final Functionalization: The hydroxyl group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The halogen atoms and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials, such as polymers or coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-amine: Similar structure with an amine group instead of a hydroxyl group.
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-thiol: Similar structure with a thiol group instead of a hydroxyl group.
Uniqueness
The unique combination of the carbazole core, dichloro substituents, and octafluoropentyloxy side chain imparts distinct chemical and physical properties to 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
325695-83-8 |
|---|---|
Formule moléculaire |
C20H15Cl2F8NO2 |
Poids moléculaire |
524.2 g/mol |
Nom IUPAC |
1-(3,6-dichlorocarbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C20H15Cl2F8NO2/c21-10-1-3-15-13(5-10)14-6-11(22)2-4-16(14)31(15)7-12(32)8-33-9-18(25,26)20(29,30)19(27,28)17(23)24/h1-6,12,17,32H,7-9H2 |
Clé InChI |
GOTDNKUZEAZGFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C3=C(N2CC(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)


![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)




![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
